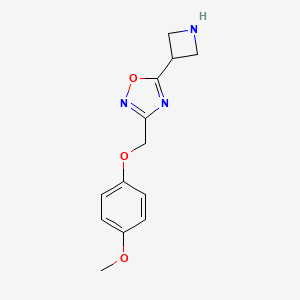

5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H15N3O3/c1-17-10-2-4-11(5-3-10)18-8-12-15-13(19-16-12)9-6-14-7-9/h2-5,9,14H,6-8H2,1H3 |

InChI Key |

KNNSASLOQXTMAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)C3CNC3 |

Origin of Product |

United States |

Biological Activity

5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

The compound has the following chemical characteristics:

- Molecular Formula : C13H16ClN3O3

- Molecular Weight : 297.74 g/mol

- IUPAC Name : 5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole hydrochloride .

Biological Activity Overview

The biological activity of 5-(azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole can be categorized into several key areas:

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of oxadiazoles demonstrate significant activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In a study by Dhumal et al. (2016), oxadiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds showed strong inhibitory effects both in active and dormant states .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. For instance, certain oxadiazole compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Modulation of apoptotic pathways

These findings suggest that 5-(azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole may hold promise as a lead compound for developing anticancer agents .

The mechanisms through which 5-(azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, several studies suggest possible pathways:

- Enzyme Inhibition : Some oxadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. For example, inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI) has been proposed as a mechanism for antibacterial activity .

- Receptor Interaction : The compound may interact with specific cellular receptors or pathways that regulate cell growth and survival, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the synthesis of various oxadiazole derivatives revealed that compounds with longer alkyl chains exhibited enhanced antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The most effective compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µM .

Case Study 2: Anticancer Potential

Research investigating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines indicated that certain modifications to the oxadiazole ring significantly increased potency. For instance, compounds with methoxy substitutions showed improved efficacy in inhibiting tumor growth compared to non-substituted analogs .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. For instance:

- Study Findings : A study highlighted that oxadiazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Mechanism of Action : The presence of specific functional groups in oxadiazoles enhances their bactericidal effects. The compound has been shown to disrupt bacterial cell walls and inhibit protein synthesis .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | MRSA | High |

| 1,3,4-Oxadiazoles | E. coli, P. aeruginosa | Moderate to High |

| Novel Oxadiazoles | Candida spp. | Moderate |

Anticancer Activity

The compound's anticancer potential is also noteworthy:

- In Vitro Studies : In vitro cytotoxic assays against glioblastoma cell lines have shown that derivatives of this compound can induce apoptosis in cancer cells by damaging DNA .

- Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression, indicating a potential pathway for therapeutic development .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural and electronic differences between the target compound and analogs:

*Calculated based on molecular formula C₁₂H₁₀F₃N₃O.

Key Observations:

- Electronic Effects: The target compound’s 4-methoxyphenoxy group (electron-donating) contrasts with analogs bearing CF₃ () or NO₂ (), which are electron-withdrawing. This difference impacts reactivity, solubility, and interactions with biological targets .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like the trifluoromethyl-substituted derivative in .

- Molecular Weight : The target compound (297.74 g/mol) is lighter than the bromobenzyl analog (528.30 g/mol), suggesting better membrane permeability .

Preparation Methods

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The most widely applied method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with activated carboxylic acids (e.g., acyl chlorides, anhydrides) (Table 1). For the target compound, 3-((4-methoxyphenoxy)methyl)propanoyl chloride could react with azetidin-3-carboxamidoxime under basic conditions to yield the oxadiazole ring.

-

Prepare azetidin-3-carboxamidoxime by treating azetidine-3-carbonitrile with hydroxylamine.

-

React with 3-((4-methoxyphenoxy)methyl)propanoyl chloride in pyridine at 80°C for 12 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Key Data :

One-Pot Synthesis in Superbase Medium

Baykov et al. demonstrated a one-pot method using NaOH/DMSO to facilitate cyclization between amidoximes and esters. Adapting this protocol:

-

Mix azetidin-3-carboxamidoxime with methyl 3-((4-methoxyphenoxy)methyl)propanoate in NaOH/DMSO.

-

Stir at room temperature for 24 hours.

-

Acidify with HCl and extract with dichloromethane.

Advantages : Avoids acyl chloride preparation; moderate yields (55–70%).

Introduction of the (4-Methoxyphenoxy)methyl Group

Williamson Ether Synthesis

The (4-methoxyphenoxy)methyl group is introduced via nucleophilic substitution between 4-methoxyphenol and a bromomethyl intermediate (Table 2).

Protocol :

-

Synthesize 3-(bromomethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole by treating the oxadiazole precursor with NBS in CCl₄.

-

React with 4-methoxyphenol in the presence of K₂CO₃ in DMF at 60°C.

Key Data :

| Electrophile | Nucleophile | Base | Yield |

|---|---|---|---|

| 3-(Bromomethyl)-5-azetidinyl | 4-Methoxyphenol | K₂CO₃ | 65% |

Azetidine Ring Incorporation

Late-Stage Functionalization via Nucleophilic Substitution

Azetidine can displace a leaving group (e.g., bromide) on a pre-formed oxadiazole intermediate (Figure 2):

-

Prepare 3-((4-methoxyphenoxy)methyl)-5-(bromomethyl)-1,2,4-oxadiazole .

-

React with azetidine in THF at 0°C to room temperature.

Challenges : Azetidine’s strain increases reactivity but may lead to side reactions. Use of Hünig’s base improves selectivity.

Integrated Synthetic Route

Combining the above strategies, a plausible five-step synthesis is proposed (Scheme 1):

-

Synthesis of Azetidin-3-carboxamidoxime :

-

Esterification of 3-((4-Methoxyphenoxy)methyl)propanoic Acid :

-

Oxadiazole Cyclization :

-

Bromination :

-

Azetidine Coupling :

Comparative Analysis of Methods

Q & A

Basic: What synthetic routes are optimal for preparing 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole, and how can purity be maximized?

The synthesis of oxadiazole derivatives typically involves cyclization of amidoxime precursors with carboxylic acids or their derivatives. For example, the formation of the oxadiazole ring may require reagents like phosphorus oxychloride or thionyl chloride under reflux conditions . To optimize purity, chromatographic purification (e.g., silica gel column chromatography) or recrystallization in solvents like ethanol or acetonitrile is critical . Reaction conditions (e.g., temperature, stoichiometry of NaH or Cs₂CO₃) must be tightly controlled to minimize side products, as seen in analogous oxadiazole syntheses .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine and oxadiazole rings, as well as the 4-methoxyphenoxy methyl group. Mass spectrometry (MS) provides molecular weight confirmation, while Infrared (IR) spectroscopy identifies functional groups like C-O-C (oxadiazole) and N-H (azetidine) . Single-crystal X-ray diffraction, as used in structurally similar oxadiazoles, offers definitive proof of regiochemistry and bond angles .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Oxadiazoles are generally stable under acidic and neutral conditions but may hydrolyze in strongly basic environments. The 4-methoxyphenoxy group enhances solubility in organic solvents but may reduce thermal stability compared to non-polar analogs. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can identify degradation pathways, such as cleavage of the oxadiazole ring or oxidation of the azetidine moiety .

Advanced: What strategies can resolve contradictions in reported bioactivity data for structurally related oxadiazoles?

Discrepancies in bioactivity often arise from differences in assay conditions (e.g., cell line variability, compound solubility). For example, apoptosis-inducing oxadiazoles show cell-type specificity due to variable expression of molecular targets like TIP47 . Methodological consistency—such as using standardized cytotoxicity assays (MTT or flow cytometry) and controlling for metabolic interference (e.g., serum-free media)—can reduce variability . Additionally, molecular docking studies help validate target engagement hypotheses .

Advanced: How can regioselectivity challenges in modifying the azetidine or oxadiazole rings be addressed?

Regioselective functionalization of the azetidine ring requires protecting group strategies (e.g., Boc for secondary amines) to direct reactions to specific positions . For the oxadiazole ring, steric and electronic factors influence reactivity. For example, triflic acid-mediated hydrogenation of ethynyl oxadiazoles selectively targets electron-deficient alkynes . Computational tools (DFT calculations) predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model binding interactions with proteins like the IGF II receptor or nicotinic acetylcholine receptors . Docking software (AutoDock Vina, Schrödinger Suite) evaluates binding affinities, while free-energy perturbation (FEP) calculations refine predictions of substituent effects on activity .

Advanced: How does the 4-methoxyphenoxy group influence the compound’s pharmacokinetic properties?

The 4-methoxyphenoxy moiety enhances lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. Metabolic studies using liver microsomes can identify oxidative demethylation pathways catalyzed by CYP450 enzymes . Prodrug strategies (e.g., esterification of the methoxy group) may balance bioavailability and metabolic stability .

Advanced: What experimental designs are optimal for SAR studies targeting this compound’s bioactivity?

Systematic variation of substituents on the azetidine (e.g., alkyl vs. aryl groups) and oxadiazole rings (e.g., electron-withdrawing vs. donating groups) is critical. High-throughput screening (HTS) in apoptosis or enzyme inhibition assays identifies lead candidates . Parallel synthesis using diverse amidoxime and carboxylic acid precursors enables rapid library generation .

Advanced: Can this compound serve as a precursor for energetic materials, and what safety protocols are needed?

While most oxadiazoles are not inherently explosive, nitro or azido derivatives require careful handling. Thermal stability testing (DSC/TGA) and impact sensitivity assays (BAM fall hammer) are mandatory. Energetic performance calculations (detonation velocity/pressure) via Gaussian software guide safe modification strategies .

Advanced: How can enantioselective synthesis of chiral analogs be achieved?

Iridium-catalyzed asymmetric amination, as demonstrated for similar oxadiazoles, introduces chirality at the azetidine nitrogen . Chiral HPLC or SFC separates enantiomers, while X-ray crystallography confirms absolute configuration. Enantiomer-specific bioactivity assays (e.g., α7 nicotinic receptor activation) validate therapeutic advantages of chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.